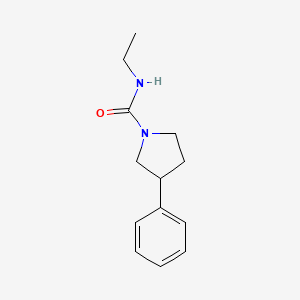

N-ethyl-3-phenylpyrrolidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-14-13(16)15-9-8-12(10-15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOMGLSOFUYSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for N Ethyl 3 Phenylpyrrolidine 1 Carboxamide

Retrosynthetic Analysis and Key Disconnections for N-ethyl-3-phenylpyrrolidine-1-carboxamide

A retrosynthetic analysis of this compound reveals two primary disconnections. The most straightforward disconnection is at the amide bond, which simplifies the molecule to a 3-phenylpyrrolidine (B1306270) precursor and an ethyl isocyanate equivalent or ethylamine (B1201723). This approach is synthetically feasible and commonly employed in the final stages of synthesis.

A more fundamental disconnection involves breaking the C-N and C-C bonds of the pyrrolidine (B122466) ring. This leads to various acyclic precursors that can be cyclized to form the desired heterocyclic core. The choice of acyclic precursor will largely dictate the strategy for controlling the stereochemistry at the C3 position. For instance, a 1,4-dicarbonyl compound or its equivalent can be a viable precursor, which upon condensation with an amine, would form the pyrrolidine ring. Another approach involves the cyclization of a γ-amino acid or a related derivative.

Synthesis of the Pyrrolidine Core and Stereocenter Construction at C3

The construction of the 3-phenylpyrrolidine core with control over the C3 stereocenter is the most critical aspect of the synthesis of this compound. A variety of classical and contemporary methods can be employed for this purpose.

The formation of the pyrrolidine ring can be achieved through several cyclization strategies. Classical methods often involve the intramolecular cyclization of functionalized linear precursors. For example, the reductive amination of a 1,4-dicarbonyl compound is a well-established method for pyrrolidine synthesis.

Contemporary methods offer milder conditions and greater functional group tolerance. Transition metal-catalyzed reactions, such as the palladium-catalyzed intramolecular hydroamination of unsaturated amines, provide an efficient route to pyrrolidines. Another powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This method allows for the rapid construction of the pyrrolidine ring with the potential for high stereocontrol. For instance, a three-component domino process involving formylpyrazoles, N-arylmaleimides, and glycine-derived esters can yield highly substituted pyrrolidine derivatives with good yields and high diastereoselectivity. mdpi.com

| Cyclization Method | Description | Key Features |

| Reductive Amination | Cyclization of a 1,4-dicarbonyl compound with an amine followed by reduction. | Classical, robust method. |

| Intramolecular Hydroamination | Palladium-catalyzed cyclization of an unsaturated amine. | Milder conditions, good functional group tolerance. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | Rapid construction of the pyrrolidine ring, potential for high stereocontrol. |

| Domino Reactions | Multi-component reaction leading to the formation of the pyrrolidine ring in a single step. | High efficiency and atom economy. mdpi.com |

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is crucial for the synthesis of enantiomerically pure this compound. Several stereoselective and asymmetric strategies have been developed to achieve this.

Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral auxiliary attached to the nitrogen atom of a precursor can influence the facial selectivity of a cyclization reaction or the addition of a phenyl group. Evans oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have been successfully employed in the synthesis of chiral heterocyles. wikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Ligand-mediated syntheses, particularly those involving transition metals, are also powerful tools for asymmetric synthesis. Chiral ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a catalytic reaction. For example, the use of chiral phosphine (B1218219) ligands in palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines has been shown to produce chiral pyrrolidines with excellent yields and selectivities. nih.gov

| Chiral Auxiliary | Application | Key Features |

| Evans Oxazolidinones | Directing aldol (B89426) and alkylation reactions. | High diastereoselectivity, reliable removal. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides. | Readily available, predictable stereochemical outcome. wikipedia.org |

| Camphorsultam | Use in Michael additions and Claisen rearrangements. | High diastereoselectivity. wikipedia.org |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds. rsc.orgnih.govrsc.orgunibo.it Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Michael additions, Mannich reactions, and other cascade reactions to form highly substituted pyrrolidines with excellent enantioselectivity. rsc.orgrsc.org For example, an organocatalytic asymmetric cascade reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived bifunctional amino-squaramide, can produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.orgnih.gov

Transition metal catalysis offers a complementary approach for asymmetric cyclizations. catalyst-enabling-synthetic-chemistry.com Copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles are a well-established method for the enantioselective synthesis of α-heteroarylpyrrolidines. catalyst-enabling-synthetic-chemistry.com Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions can be employed to construct the pyrrolidine ring with high enantioselectivity.

| Catalyst Type | Reaction | Key Features |

| Proline Derivatives | Asymmetric Michael additions, Mannich reactions. | Readily available, environmentally friendly. unibo.it |

| Cinchona Alkaloid Derivatives | Asymmetric cascade reactions. | High enantio- and diastereoselectivity. rsc.orgnih.gov |

| Copper Catalysts | 1,3-Dipolar cycloadditions. | High enantioselectivity for α-heteroarylpyrrolidines. catalyst-enabling-synthetic-chemistry.com |

| Palladium Catalysts | Asymmetric allylic alkylation. | Versatile for various substrates. |

Diastereoselective approaches to 3-substituted pyrrolidines often rely on the use of a pre-existing stereocenter in the starting material to control the formation of a new stereocenter. For example, the cyclization of a chiral γ-amino alcohol can proceed with high diastereoselectivity due to intramolecular hydrogen bonding or other non-covalent interactions that favor the formation of one diastereomer over the other. Asymmetric multi-component reactions can also be designed to be highly diastereoselective, constructing multiple stereogenic centers in a single operation. nih.gov

Enantioselective pathways aim to create a single enantiomer of the product from an achiral or racemic starting material. This is typically achieved through the use of a chiral catalyst or reagent. For example, the enantioselective construction of pyrrolidines can be achieved through a palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, where the enantioselectivity is controlled by a chiral phosphoramidite (B1245037) ligand. nih.gov Similarly, organocatalytic conjugate addition of aldehydes to nitro-olefins can lead to the enantioselective synthesis of spirocyclic pyrrolidine derivatives. thieme-connect.de

Introduction of the Phenyl Substituent at C3: Carbon-Carbon Bond Formation Strategies

The formation of the carbon-carbon bond to attach a phenyl group at the C3 position of the pyrrolidine ring is a critical step in the synthesis. Various modern organic synthesis methods can be employed to achieve this transformation, primarily involving transition-metal-catalyzed cross-coupling reactions or the addition of organometallic reagents to a suitable electrophilic precursor.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming C-C bonds. numberanalytics.com For the synthesis of a 3-phenylpyrrolidine scaffold, a precursor such as a 3-halopyrrolidine or a pyrrolidine with a triflate group at the C3 position can be coupled with an organoboron compound (e.g., phenylboronic acid) in a Suzuki reaction. chemistry.coach The general mechanism involves oxidative addition of the palladium(0) catalyst to the pyrrolidine electrophile, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 3-phenylpyrrolidine product. numberanalytics.com

Key C-C Bond Forming Reactions for 3-Arylpyrrolidine Synthesis

| Reaction Type | Pyrrolidine Precursor | Phenyl Source | Catalyst System (Example) | Description |

|---|---|---|---|---|

| Suzuki Coupling | N-Protected 3-Bromopyrrolidine | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | A versatile and widely used method for forming aryl-C(sp³) bonds with high functional group tolerance. chemistry.coach |

| Heck Coupling | N-Protected 3-Pyrroline | Iodobenzene | Pd(OAc)₂, Ligand (e.g., PPh₃) | Involves the reaction of an alkene with an aryl halide, though it may require further reduction to obtain the saturated pyrrolidine ring. chemistry.coach |

| Negishi Coupling | N-Protected 3-Iodopyrrolidine | Phenylzinc Chloride | Pd(dba)₂, Ligand (e.g., SPhos) | Utilizes a pre-formed organozinc reagent, which can be highly reactive and efficient for C-C bond formation. illinois.edu |

| Grignard Reaction | N-Protected 3-Pyrrolidinone (B1296849) | Phenylmagnesium Bromide | None (Stoichiometric) | Involves nucleophilic addition of a Grignard reagent to a ketone, followed by dehydration and reduction to afford the 3-phenylpyrrolidine. organic-chemistry.org |

Strategies often begin with commercially available precursors like 3-pyrrolidinol (B147423) or 3-pyrrolidinone. For instance, 3-pyrrolidinone can be reacted with phenylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol. Subsequent dehydration and reduction steps would yield the desired 3-phenylpyrrolidine. organic-chemistry.org Alternatively, methods involving the [3+2] cycloaddition of azomethine ylides with phenyl-substituted dipolarophiles can construct the substituted pyrrolidine ring in a highly controlled manner. acs.orgnih.gov

Elaboration of the N-ethyl-1-carboxamide Moiety

Once the 3-phenylpyrrolidine core is obtained, the final step is the installation of the N-ethyl-1-carboxamide group at the pyrrolidine nitrogen.

The secondary amine of the 3-phenylpyrrolidine ring is nucleophilic and can react with various electrophilic reagents to form the desired carboxamide.

Reaction with Isocyanates: The most direct method for this transformation is the reaction of 3-phenylpyrrolidine with ethyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), without the need for a catalyst. The nitrogen of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Carbamoyl (B1232498) Chloride Route: An alternative two-step approach involves first reacting 3-phenylpyrrolidine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base (e.g., triethylamine) to form an intermediate carbamoyl chloride or imidazolide. This activated intermediate is then treated with ethylamine to displace the leaving group (chloride or imidazole) and form the N-ethyl-1-carboxamide bond.

Coupling Reagents: Standard peptide coupling reagents can also be employed. nih.gov For example, a reaction can be designed involving a carboxylic acid equivalent and ethylamine. While less direct for this specific moiety, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) are commonly used to facilitate amide bond formation. nih.gov

Comparison of Carboxamide Formation Methods

| Method | Reagents | Typical Solvents | Conditions | Advantages |

|---|---|---|---|---|

| Isocyanate Addition | 3-Phenylpyrrolidine, Ethyl isocyanate | DCM, THF, Acetonitrile (B52724) | Room Temperature | High yield, clean reaction, one step. rroij.com |

| Carbamoyl Chloride | 3-Phenylpyrrolidine, Phosgene equivalent, Ethylamine, Base | DCM, Toluene | 0 °C to Room Temp | Avoids handling potentially hazardous isocyanates directly. |

| Coupling Reagents | Carboxylic acid surrogate, Ethylamine, EDCI/DMAP | DMF, DCM | Room Temperature | Versatile for creating diverse amide libraries, though less direct for this target. nih.govcbijournal.com |

Sequential and Convergent Synthetic Approaches

Convergent Synthesis: A convergent approach involves synthesizing key fragments of the molecule separately before combining them in a final step. In this case, 3-phenylpyrrolidine would be synthesized in one pathway, while the N-ethylcarbamoyl chloride (or ethyl isocyanate) is prepared or sourced separately. The final step would be the coupling of these two fragments. Convergent syntheses are often more efficient and flexible, especially for producing a library of related compounds, as different substituted pyrrolidines can be combined with various isocyanates. cbijournal.com

Optimization of Reaction Conditions and Process Efficiency

To maximize yield, purity, and cost-effectiveness, the reaction conditions for each synthetic step must be carefully optimized.

The choice of solvent and the reaction temperature are critical parameters that can significantly influence reaction outcomes. numberanalytics.com

Solvent: For the C-C coupling steps, the solvent must be capable of dissolving the reactants and the catalyst system. Ethereal solvents like THF or dioxane are common, as are aromatic solvents like toluene. nih.gov For the carboxamide formation step, polar aprotic solvents such as DCM, DMF, or acetonitrile are typically preferred as they can solvate the reactants without interfering with the nucleophilic attack of the amine. numberanalytics.com The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate. acs.org

Temperature: Temperature control is essential for managing reaction kinetics and minimizing side reactions. C-C coupling reactions may require heating to achieve a reasonable reaction rate, sometimes utilizing microwave irradiation to shorten reaction times. nih.gov Conversely, the addition of highly reactive organometallic reagents or the formation of the carboxamide bond may require cooling (e.g., 0 °C) to control the reaction's exothermicity and prevent the formation of byproducts. rroij.com Optimization often involves screening a range of temperatures to find the ideal balance between reaction time and product purity. rsc.org

For the introduction of the phenyl group via cross-coupling, catalyst selection is paramount.

Catalyst System: The choice of the metal (typically palladium or nickel) and the associated ligands dramatically affects the catalyst's activity, stability, and selectivity. acs.org Ligands, such as phosphines (e.g., PPh₃, XPhos, SPhos), modulate the electronic and steric properties of the metal center, which is crucial for facilitating the steps of the catalytic cycle. numberanalytics.com The optimal catalyst-ligand combination must be determined empirically for the specific substrates being used.

Catalyst Loading: The amount of catalyst used (catalyst loading) is a key factor in process efficiency and cost. Higher catalyst loading can increase the reaction rate but also adds to the cost and can lead to higher levels of residual metal in the final product, which is a significant concern in pharmaceutical applications. Optimization aims to find the lowest possible catalyst loading that provides an acceptable reaction rate and yield within a practical timeframe. This often involves screening loadings from several mol% down to parts-per-million (ppm) levels for highly active catalysts.

High-Throughput Experimentation in this compound Synthesis

High-Throughput Experimentation (HTE) has emerged as a powerful tool in the rapid optimization of reaction conditions for the synthesis of this compound. By enabling the parallel execution of a large number of experiments, HTE facilitates the swift identification of optimal catalysts, solvents, and reaction parameters, significantly accelerating the development of efficient synthetic protocols.

In a typical HTE workflow for the synthesis of this compound from 3-phenylpyrrolidine and ethyl isocyanate, a 96-well plate format can be employed to screen a variety of catalysts and bases. This parallel screening allows for the rapid identification of conditions that maximize product yield while minimizing reaction time and the formation of byproducts. The data generated from such screenings are instrumental in developing robust and scalable synthetic processes.

Table 1: Illustrative High-Throughput Screening Data for the Synthesis of this compound

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| DMAP | Triethylamine | DCM | 85 |

| DBU | None | Acetonitrile | 92 |

| Sc(OTf)3 | DIPEA | Toluene | 78 |

| None | None | THF | 45 |

Note: This table is a hypothetical representation of HTE data for illustrative purposes.

The detailed research findings from HTE studies often reveal non-obvious trends and interactions between different reaction components. For instance, the choice of solvent can dramatically influence the catalytic activity of a given base, a phenomenon that can be efficiently mapped using HTE techniques.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in the modern synthesis of this compound. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, waste reduction, and the use of sustainable materials.

Atom Economy and Waste Reduction

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound via the direct addition of ethyl isocyanate to 3-phenylpyrrolidine is an example of a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.

Calculation of Atom Economy:

Molecular Weight of 3-phenylpyrrolidine: 147.22 g/mol

Molecular Weight of Ethyl Isocyanate: 71.08 g/mol

Molecular Weight of this compound: 218.30 g/mol

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy = (218.30 / (147.22 + 71.08)) x 100 = 100%

In contrast, traditional methods that might involve the use of activating agents and protecting groups would have a significantly lower atom economy, leading to the generation of substantial waste. By prioritizing atom-economical routes, the synthesis of this compound can be made more sustainable.

Waste reduction strategies also encompass the minimization of solvent use, the recycling of catalysts, and the development of one-pot syntheses that eliminate the need for intermediate purification steps.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a crucial role in the environmental footprint of a synthetic process. In the synthesis of this compound, there is a growing trend to replace hazardous solvents with more sustainable alternatives.

Table 2: Comparison of Traditional and Sustainable Solvents for Amide Synthesis

| Solvent | Classification | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Traditional | Volatile, suspected carcinogen |

| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicant, high boiling point |

| 2-Methyltetrahydrofuran (2-MeTHF) | Sustainable | Bio-derived, lower toxicity |

| Cyclopentyl methyl ether (CPME) | Sustainable | High boiling point, low peroxide formation |

| Ethyl acetate | Sustainable | Low toxicity, readily biodegradable |

Research into the use of bio-based solvents and water as a reaction medium for amide bond formation is ongoing and shows promise for further greening the synthesis of this compound. Furthermore, the development of catalytic methods that utilize earth-abundant and non-toxic metals is a key area of research aimed at replacing hazardous and expensive reagents.

Chemical Reactivity and Derivatization of N Ethyl 3 Phenylpyrrolidine 1 Carboxamide

Reactivity of the Pyrrolidine (B122466) Ring System and Nitrogen Atom

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle. unipa.it In N-ethyl-3-phenylpyrrolidine-1-carboxamide, the nitrogen atom is part of a tertiary amide, which significantly alters its reactivity compared to a simple secondary amine. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, rendering the nitrogen essentially non-nucleophilic and non-basic under normal conditions. Consequently, reactions involving direct electrophilic attack at the nitrogen are unfavorable. Instead, the reactivity of the ring system is centered on its C-H bonds and the potential for skeletal reorganization.

Direct substitution reactions on the saturated pyrrolidine ring are challenging but can be achieved through modern synthetic methods, primarily involving C-H bond functionalization.

Electrophilic Substitution (C-H Functionalization): The α-protons adjacent to the nitrogen atom in N-acyl pyrrolidines are susceptible to functionalization. While the amide nitrogen is electron-withdrawing, the generation of an iminium ion intermediate via oxidation can facilitate the addition of nucleophiles at the α-position. Redox-neutral methods have been developed for the α-arylation of substituted pyrrolidines. rsc.org These reactions typically proceed through the formation of an iminium intermediate, which is then attacked by an aromatic nucleophile, such as a phenol (B47542) or naphthol derivative. rsc.org Biocatalytic strategies using engineered enzymes, such as cytochrome P450 variants, have also shown promise for the enantioselective α-C–H functionalization of N-substituted pyrrolidines via carbene transfer reactions. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrrolidine ring of this compound are not feasible as the ring lacks a suitable leaving group. Such reactions typically require the pre-functionalization of the ring, for instance, by introducing a hydroxyl group that can be converted into a tosylate or a halide. Inversion of configuration is often observed in nucleophilic substitution reactions at a chiral center on a pyrrolidine ring. libretexts.orglibretexts.org While the pyrrolidine moiety itself can act as a nucleophile in reactions like aromatic nucleophilic substitution (SNAr), the acylation of the nitrogen in the target molecule effectively quenches this reactivity. researchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Expected Outcome | Research Finding |

| α-Arylation | Quinone monoacetal, Aromatic nucleophile (e.g., β-naphthol), DABCO, Toluene, 60 °C | Addition of an aryl group at the C2 or C5 position of the pyrrolidine ring. | Protocols for redox-neutral α-functionalization of pyrrolidines have been established, showing compatibility with various substituted pyrrolidines and aromatic nucleophiles. rsc.org |

| Enzymatic C-H Functionalization | Engineered hemoproteins (e.g., CYP119 variants), Diazoacetone | Enantioselective introduction of a functional group at the α-carbon. | Iron-based biocatalysts can achieve enantioselective α-C–H functionalization of cyclic amines with high turnover numbers. researchgate.net |

The pyrrolidine core can undergo skeletal transformations, providing access to acyclic structures or larger heterocyclic systems. These deconstructive approaches represent a powerful strategy for expanding chemical diversity. researchgate.netelsevierpure.com

Ring-Opening Reactions: The cleavage of the C–N bonds in an unstrained pyrrolidine ring is a synthetically challenging but achievable transformation. researchgate.net For N-acyl pyrrolidines, such as the title compound, reductive ring-opening can be accomplished using a combination of Lewis acids and photoredox catalysis. nih.gov This method involves a single-electron transfer mechanism that leads to the cleavage of a C–N bond, generating a linear amino-ketone radical intermediate which can be further functionalized. researchgate.netnih.gov Oxidative ring-opening is another pathway, often proceeding through the formation of a hemiaminal intermediate. researchgate.net

Ring-Expansion and Contraction: Methodologies exist for the skeletal editing of heterocyclic rings. While less common for a pre-formed N-acylpyrrolidine, ring-expansion strategies can convert pyrrolidines into larger rings like piperidines or azepanes, often through rearrangement of bicyclic intermediates. researchgate.net Conversely, ring contraction of larger heterocycles like pyridines has been developed as a synthetic route to highly functionalized pyrrolidine derivatives, highlighting the synthetic value of skeletal transformations. osaka-u.ac.jpnih.gov

| Transformation | Reagents and Conditions | Expected Outcome | Research Finding |

| Reductive Ring-Opening | Lewis Acid (e.g., Zn(OTf)₂), Photoredox Catalyst (e.g., Ir(ppy)₃), Blue LEDs | Cleavage of a C-N bond to form a linear γ-amino alkyl chain. | The combination of a Lewis acid and photoredox catalysis enables the efficient reductive cleavage of the robust C–N bond in N-benzoyl pyrrolidine. researchgate.net |

| Ring-Expansion | (Multi-step) e.g., via bicyclic azetidinium intermediates | Conversion of the five-membered pyrrolidine ring to a six- or seven-membered ring (piperidine, azepane). | Ring-expansion of pyrrolidines to azepanes has been achieved, often involving complex multi-step sequences. researchgate.net |

Transformations of the Phenyl Substituent

The phenyl group at the C3 position of the pyrrolidine ring is a key site for derivatization through aromatic substitution reactions. The directing effects of the existing substituent determine the position of new functional groups.

The substituent attached to the phenyl ring is a 1-(N-ethylcarboxamido)pyrrolidin-3-yl group. This complex alkyl group acts as an electron-donating group through induction, thereby activating the phenyl ring towards electrophilic aromatic substitution (EAS). As an activating group, it directs incoming electrophiles primarily to the ortho and para positions. msu.edu Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation can be employed to introduce a wide variety of functional groups onto the phenyl ring. The steric bulk of the pyrrolidine substituent may hinder attack at the ortho positions, potentially leading to a higher yield of the para-substituted product.

Strategic functionalization allows for the selective introduction of substituents at specific positions on the phenyl ring.

Ortho- and Para-Functionalization: Direct electrophilic substitution provides a straightforward route to ortho- and para-functionalized derivatives. The choice of reagents and reaction conditions can influence the ratio of ortho to para isomers. Due to sterics, reactions often favor the para position.

Meta-Functionalization: Direct meta-functionalization is disfavored due to the directing effect of the alkyl substituent. A multi-step sequence is typically required to install a group at the meta position. One common strategy involves:

Introducing a meta-directing group (e.g., an acyl group via Friedel-Crafts acylation) at the para position.

Performing a second electrophilic substitution (e.g., nitration), which will be directed to the meta position relative to the original pyrrolidine substituent.

Chemically modifying or removing the meta-directing group. For instance, a ketone introduced via acylation can be reduced to an alkyl group. msu.edu

| Position | Strategy | Example Reagents | Expected Product |

| Para | Direct Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 4-Nitro-phenyl derivative |

| Ortho | Direct Electrophilic Aromatic Substitution | Br₂/FeBr₃ | 2-Bromo-phenyl derivative (often minor product) |

| Meta | Multi-step sequence (Acylation, then Nitration, then Reduction) | 1. Ac₂O/AlCl₃ 2. HNO₃/H₂SO₄ 3. H₂, Pd/C | 3-Amino-4-ethyl-phenyl derivative |

Modifications of the Carboxamide Group

The N-ethyl-1-carboxamide functional group is a robust but reactive handle for further derivatization. Its chemistry is centered on the electrophilic nature of the carbonyl carbon and the stability of the amide bond.

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions. Acid-catalyzed hydrolysis yields 3-phenylpyrrolidine (B1306270) and N-ethylacetamide, while basic hydrolysis produces the carboxylate salt. This reaction effectively removes the N-acyl group.

Reduction: The carboxamide can be completely reduced to a tertiary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the carbonyl group into a methylene (B1212753) group, yielding 1-(N-ethyl-amino)methyl-3-phenylpyrrolidine.

Bioisosteric Replacement: In medicinal chemistry, the carboxamide group is often replaced with other functional groups, known as bioisosteres, to modulate physicochemical and pharmacological properties. A common replacement is the sulfonamide group. nih.gov This transformation would require a multi-step synthesis, likely starting from 3-phenylpyrrolidine and reacting it with an appropriate ethylsulfonyl chloride derivative. Studies comparing carboxamide and sulfonamide analogs have shown that such modifications can significantly alter biological activity. nih.gov

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Acid Hydrolysis | H₃O⁺, heat | Secondary Amine + Carboxylic Acid |

| Base Hydrolysis | NaOH, H₂O, heat | Secondary Amine + Carboxylate Salt |

| Reduction | 1. LiAlH₄, THF 2. H₂O | Tertiary Amine |

| Sulfonamide Replacement | (Multi-step synthesis) e.g., reaction of parent amine with ethylsulfonyl chloride | Sulfonamide |

Hydrolysis and Amidation Reactions

The this compound structure contains a tertiary carboxamide, which is known to be significantly resistant to hydrolysis compared to primary and secondary amides. This stability arises from the steric hindrance around the carbonyl carbon and the lack of an N-H proton to facilitate protonation or deprotonation steps.

Hydrolysis: Cleavage of the amide bond in this compound to yield 3-phenylpyrrolidine and N-ethylcarbamic acid (which would subsequently decompose) requires forcing conditions.

Acid-Catalyzed Hydrolysis: This typically involves heating the amide in the presence of strong mineral acids like hydrochloric acid or sulfuric acid. The reaction mechanism is believed to proceed via O-protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Alkaline Hydrolysis: This process requires heating with a strong base, such as sodium hydroxide (B78521). The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. For tertiary amides, the initial addition of the hydroxide ion is often the rate-determining step. uregina.ca

Amidation (Transamidation): Transamidation, the exchange of the amine portion of an amide, is also a challenging reaction for tertiary amides due to the stability of the C-N bond. These reactions typically require catalysts, such as Lewis acids, to activate the amide carbonyl group. For instance, aluminum(III)-based catalysts have been shown to promote the transamidation of tertiary carboxamides with secondary amines under equilibrium-controlled conditions. acs.org The reaction would involve the substitution of the 3-phenylpyrrolidine moiety with another amine.

| Reaction Type | Typical Reagents | General Conditions | Expected Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, H₂O | Prolonged heating under reflux | 3-Phenylpyrrolidine hydrochloride, Ethanoic acid |

| Alkaline Hydrolysis | Concentrated NaOH or KOH, H₂O | Prolonged heating under reflux | 3-Phenylpyrrolidine, Sodium ethanoate |

| Lewis Acid-Catalyzed Transamidation | Secondary Amine (e.g., Dibenzylamine), Al₂(NMe₂)₆ | Heating in an inert solvent (e.g., Toluene) | New tertiary amide, 3-Phenylpyrrolidine |

Reduction and Oxidation Reactions

Reduction: The tertiary amide group of this compound can be completely reduced to a tertiary amine. This transformation is typically accomplished using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of amides. masterorganicchemistry.combyjus.com The reaction, usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts the carbonyl group into a methylene group (CH₂), yielding N-ethyl-1-(3-phenylpyrrolidin-1-yl)methanamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate, which is then further reduced by another hydride equivalent. masterorganicchemistry.com

Oxidation: The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen.

Oxidation to Lactams: N-acyl pyrrolidines can be oxidized to the corresponding lactams (pyrrolidin-2-ones). Reagents such as iron(II)-hydrogen peroxide have been used to achieve this transformation, which introduces a carbonyl group at the C2 or C5 position of the pyrrolidine ring. researchgate.net

Oxidative C-H Functionalization: More complex oxidation can lead to the formation of N-acyliminium ions, which are valuable synthetic intermediates. nih.gov These reactive species can be trapped by various nucleophiles, allowing for the introduction of functional groups at the alpha-position of the nitrogen. Reagents like iodosylarenes in combination with TMSN₃ can facilitate such transformations. nih.gov

| Reaction Type | Typical Reagents | Solvent | Expected Product |

|---|---|---|---|

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | N-ethyl-1-(3-phenylpyrrolidin-1-yl)methanamine |

| Oxidation to Lactam | Fe(II) / H₂O₂ | Acetonitrile (B52724)/Water | Corresponding Pyrrolidin-2-one derivative |

| Oxidative C-H Functionalization | (PhIO)n / TMSN₃ | Inert solvent | α-functionalized pyrrolidine derivative |

Stereochemical Transformations and Control

Epimerization and Diastereomer Interconversion Studies

The stereocenter at the C3 position, bearing a phenyl group, is a key feature of this compound. The stability of this stereocenter can be influenced by reaction conditions.

Epimerization: Epimerization involves the inversion of configuration at a single stereocenter in a molecule with multiple stereocenters. In this case, with only one stereocenter, this would be racemization. This process can occur if the proton at the C3 position is rendered acidic and can be reversibly removed. Under strongly basic conditions, deprotonation at this benzylic position could lead to a planar carbanion or a rapidly inverting intermediate. Subsequent protonation could then occur from either face, leading to a mixture of enantiomers. Certain palladium-catalyzed reactions on substituted pyrrolidines have been observed to cause epimerization, particularly with bases like Cs₂CO₃. acs.org

Chiral Derivatization for Absolute Stereochemistry

Determining the absolute configuration of the C3 stereocenter is crucial. When X-ray crystallography is not feasible, chemical derivatization followed by NMR spectroscopy is a powerful alternative. The Mosher's method is a well-established technique for this purpose. researchgate.netresearchgate.netlibretexts.org

This method would be applied to the precursor amine, 3-phenylpyrrolidine, before the formation of the N-ethylcarboxamide. The chiral amine is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), to form a pair of diastereomeric amides.

Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons on the original chiral substrate experience different magnetic environments in the two diastereomers. This results in different chemical shifts (δ) in the ¹H NMR spectrum. By analyzing the differences in these shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on an established conformational model. libretexts.orgdrpress.org

| Step | Procedure | Analysis | Outcome |

|---|---|---|---|

| 1 | React chiral 3-phenylpyrrolidine separately with (R)-MTPA-Cl and (S)-MTPA-Cl. | Formation of two diastereomeric amides. | Diastereomer pair. |

| 2 | Acquire ¹H NMR spectra for both diastereomers. | Identify corresponding protons on either side of the stereocenter. | Chemical shift data (δR and δS). |

| 3 | Calculate Δδ (δS - δR) for protons on both sides of the C3 stereocenter. | Protons with Δδ > 0 are on one side of the MTPA phenyl plane; those with Δδ < 0 are on the other. | Assignment of absolute configuration. |

Mechanistic Investigations of Key Reactions Involving this compound

Elucidation of Reaction Pathways and Transition States

Understanding the mechanisms of reactions involving this compound is essential for predicting its reactivity and controlling reaction outcomes. While specific experimental or computational studies on this exact molecule may be limited, analogies can be drawn from extensive research on the mechanisms of general amide reactions.

Hydrolysis Mechanism: The alkaline hydrolysis of tertiary amides has been a subject of detailed mechanistic study. uregina.ca The reaction proceeds through a tetrahedral intermediate (TI).

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon. This step is generally considered rate-limiting for tertiary amides under basic conditions. uregina.ca

Tetrahedral Intermediate: A short-lived, high-energy TI is formed.

C-N Bond Cleavage: The TI collapses, leading to the cleavage of the C-N bond and the expulsion of the 3-phenylpyrrolidinide anion, which is a relatively poor leaving group. This step is facilitated by proton transfer from a water molecule.

Computational studies on analogous systems, often using density functional theory (DFT), can model the energy profile of this pathway. researchgate.net These models help to calculate the activation energies for the formation of the transition states and the relative stability of intermediates, confirming the proposed reaction pathway.

Reduction Mechanism with LiAlH₄: The reduction of a tertiary amide with LiAlH₄ also proceeds through a distinct pathway that does not involve a simple nucleophilic acyl substitution.

Coordination: The Lewis acidic aluminum atom of LiAlH₄ coordinates to the Lewis basic carbonyl oxygen atom, activating the carbonyl group.

First Hydride Transfer: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

Iminium Ion Formation: The intermediate collapses, but instead of the nitrogen group leaving, the oxygen-aluminum species is eliminated, forming a highly electrophilic iminium ion (R₂C=N⁺R'₂).

Second Hydride Transfer: A second equivalent of hydride attacks the iminium carbon, completing the reduction to the final tertiary amine.

Computational analyses of related amide reductions have been used to investigate the structures of intermediates and the transition states for the hydride transfer steps, providing a detailed picture of the reaction coordinate. nih.gov

| Reaction | Key Intermediate | Rate-Determining Step (Typical) | Investigative Methods |

|---|---|---|---|

| Alkaline Hydrolysis | Tetrahedral Intermediate | Nucleophilic attack of OH⁻ | Kinetic studies, Isotopic labeling, Computational modeling (DFT) |

| Reduction with LiAlH₄ | Iminium Ion | Formation of the tetrahedral intermediate or its collapse | Reaction intermediates trapping, Computational modeling |

Identification and Characterization of Reaction Intermediates

The synthesis and derivatization of this compound can proceed through several synthetic routes, each involving distinct reaction intermediates. The identification and characterization of these transient species are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity of the final product. While specific studies detailing the isolation and characterization of intermediates for this exact compound are not extensively documented in publicly available literature, plausible intermediates can be postulated based on established synthetic methodologies for analogous N-substituted pyrrolidine carboxamides.

Two primary synthetic pathways to this compound involve the formation of the carboxamide moiety on a pre-existing 3-phenylpyrrolidine core. These routes are:

Reaction with Ethyl Isocyanate: The direct reaction of 3-phenylpyrrolidine with ethyl isocyanate.

Reaction with Phosgene (B1210022) followed by Ethylamine (B1201723): A two-step process involving the initial formation of a carbamoyl (B1232498) chloride intermediate from 3-phenylpyrrolidine and phosgene, which subsequently reacts with ethylamine.

The intermediates in these pathways can be characterized using a combination of spectroscopic and chromatographic techniques.

Pathway 1: Reaction with Ethyl Isocyanate

This is a direct and common method for the formation of ureas and carboxamides. The reaction is typically a nucleophilic addition of the secondary amine of the 3-phenylpyrrolidine ring to the electrophilic carbon of the isocyanate group.

Proposed Intermediate: In this single-step reaction, a distinct, isolable intermediate is generally not formed. The reaction proceeds through a transient, zwitterionic transition state that rapidly rearranges to the final product. However, for the purpose of mechanistic understanding, the initial adduct can be considered a fleeting intermediate.

Pathway 2: Reaction with Phosgene and Ethylamine

This pathway involves the formation of a more stable and potentially isolable intermediate, the carbamoyl chloride.

Intermediate: 3-Phenylpyrrolidine-1-carbonyl chloride

In the first step, 3-phenylpyrrolidine reacts with phosgene (COCl₂). The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the carbonyl carbon of phosgene and displacing a chloride ion. This results in the formation of 3-phenylpyrrolidine-1-carbonyl chloride. This intermediate is a reactive acylating agent.

The presence of this intermediate can be confirmed by spectroscopic analysis of the reaction mixture before the addition of ethylamine.

Characterization of 3-Phenylpyrrolidine-1-carbonyl chloride:

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in the carbamoyl chloride would be expected in the region of 1750-1780 cm⁻¹. This is at a higher wavenumber compared to the final carboxamide product due to the electron-withdrawing effect of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show signals corresponding to the protons of the phenyl and pyrrolidine rings. The chemical shifts of the protons on the carbon atoms adjacent to the nitrogen would be influenced by the electron-withdrawing nature of the carbonyl chloride group.

¹³C NMR would reveal a characteristic signal for the carbonyl carbon in the range of 160-170 ppm.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the 3-phenylpyrrolidine-1-carbonyl chloride intermediate.

In the second step of this pathway, the 3-phenylpyrrolidine-1-carbonyl chloride intermediate reacts with ethylamine. The nucleophilic nitrogen of ethylamine attacks the carbonyl carbon of the intermediate, leading to the displacement of the chloride ion and the formation of the final product, this compound.

Detailed Research Findings

For instance, the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides has been reported to proceed via a pyrrolidine-2-carbonyl chloride intermediate when starting from pyrrolidine-2-carboxylic acid. This intermediate is then reacted with a substituted aniline (B41778) to yield the final product. The principles of this reaction are directly applicable to the synthesis of this compound from 3-phenylpyrrolidine.

Below is a data table summarizing the expected characterization data for the key proposed intermediate in the phosgene-based synthesis.

Interactive Data Table: Characterization of 3-Phenylpyrrolidine-1-carbonyl chloride

| Analytical Technique | Expected Observations | Interpretation |

| Infrared (IR) Spectroscopy | Strong absorption band at ~1765 cm⁻¹ | C=O stretch of the carbamoyl chloride group. |

| ¹H NMR Spectroscopy | Complex multiplets for phenyl and pyrrolidine protons. Protons alpha to nitrogen are expected to be deshielded. | Confirms the presence of the 3-phenylpyrrolidine core. |

| ¹³C NMR Spectroscopy | Signal at ~165 ppm | Carbonyl carbon of the carbamoyl chloride. |

| Aromatic and aliphatic signals | Carbons of the phenyl and pyrrolidine rings. | |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₂ClNO | Confirms the molecular weight of the intermediate. |

Advanced Structural Elucidation and Spectroscopic Characterization of N Ethyl 3 Phenylpyrrolidine 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-ethyl-3-phenylpyrrolidine-1-carboxamide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing insights into the electronic environment of each nucleus and the molecule's conformational dynamics.

One-dimensional NMR spectra are fundamental for identifying the different types of atoms present in the molecule and their immediate electronic surroundings.

¹H NMR: The proton NMR spectrum provides information on the number of distinct hydrogen environments and their neighboring protons through spin-spin coupling. For this compound, characteristic signals would include a triplet and a quartet for the N-ethyl group, multiplets for the diastereotopic protons of the pyrrolidine (B122466) ring, and signals in the aromatic region for the phenyl group.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the carboxamide group (typically downfield), aromatic carbons of the phenyl ring, carbons of the pyrrolidine ring, and the two carbons of the N-ethyl group.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. It would show two distinct signals corresponding to the pyrrolidine nitrogen and the amide nitrogen, with their chemical shifts being indicative of their respective hybridization and chemical environment.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-C (ipso) | - | ~140-145 |

| Phenyl-C (ortho, meta, para) | ~7.2-7.4 | ~126-129 |

| Pyrrolidine-C3 (CH) | ~3.3-3.6 | ~45-50 |

| Pyrrolidine-C2, C5 (CH₂) | ~3.2-3.8 | ~48-55 |

| Pyrrolidine-C4 (CH₂) | ~2.0-2.4 | ~35-40 |

| Carboxamide (C=O) | - | ~170-175 |

| Ethyl (CH₂) | ~3.2-3.4 (quartet) | ~35-40 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netscience.govprinceton.edue-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. science.gov For this compound, COSY would show correlations between the CH₃ and CH₂ protons of the ethyl group and among the coupled protons within the pyrrolidine ring (H2-H3, H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). princeton.edu It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal for the C3 methine would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to four bonds) between protons and carbons. princeton.edu This is vital for connecting different fragments of the molecule. Key correlations would include the ethyl protons to the amide carbonyl carbon and the pyrrolidine protons (H2, H3) to the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This is particularly useful for determining stereochemistry and preferred conformations. For example, NOE correlations could be observed between the protons of the phenyl ring and the H3 proton of the pyrrolidine ring, helping to define their relative orientation.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | Ethyl CH₃ ↔ Ethyl CH₂ | Connectivity of the ethyl group |

| Pyrrolidine Ring Protons | Connectivity within the pyrrolidine ring | |

| HSQC | All CH, CH₂, CH₃ | Direct C-H bond correlations for assignment |

| HMBC | Ethyl CH₂ → Amide C=O | Connects ethyl group to carboxamide |

| Pyrrolidine H2/H5 → Amide C=O | Confirms pyrrolidine connection to carboxamide | |

| Phenyl Protons ↔ Pyrrolidine C3 | Confirms phenyl group position | |

| NOESY | Phenyl Protons ↔ Pyrrolidine H3/H4 | Spatial proximity, conformation of phenyl ring |

Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes like conformational changes that occur on the NMR timescale. unibas.it For this compound, two primary dynamic processes could be investigated: the restricted rotation around the C(O)-N(pyrrolidine) amide bond and the puckering (inversion) of the five-membered pyrrolidine ring. researchgate.netresearchgate.net

By recording NMR spectra at various temperatures, the broadening and coalescence of signals corresponding to the exchanging conformers can be observed. unibas.it Line-shape analysis of these variable-temperature spectra allows for the calculation of the activation energy barriers (ΔG‡) for these conformational interchanges. researchgate.net Such studies provide critical insights into the molecule's flexibility and the relative stability of its different conformations in solution.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides definitive data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

The analysis of the crystal structure reveals how individual molecules of this compound pack together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions.

Hydrogen Bonding: Although this compound is a tertiary amide and lacks a traditional N-H donor, weak C-H···O hydrogen bonds involving the phenyl or pyrrolidine C-H groups as donors and the amide carbonyl oxygen as an acceptor are possible. These interactions can link molecules into chains or more complex networks.

π-Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.commdpi.comresearchgate.net These interactions, which can be face-to-face or offset, play a significant role in stabilizing the crystal structure. The specific geometry of these interactions (e.g., inter-centroid distance, slip angle) can be precisely determined from the diffraction data.

The carbon atom at position 3 of the pyrrolidine ring is a chiral center. Therefore, the molecule can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. If a single enantiomer of the compound is synthesized and crystallized in a non-centrosymmetric space group, SC-XRD can be used to determine its absolute configuration. researchgate.net This is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms. The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, provides a reliable assignment of the absolute stereochemistry. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (Molecular Formula: C₁₃H₁₈N₂O), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm), confirming the elemental formula and providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint, revealing information about the connectivity of atoms and the location of functional groups.

Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. Cleavage of the amide bond, fragmentation within the pyrrolidine ring, and loss of the ethyl group are all plausible fragmentation routes that would yield specific, identifiable product ions. Analysis of these fragments allows for the unambiguous structural confirmation of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for [C₁₃H₁₈N₂O+H]⁺ (Note: The following table represents theoretically predicted fragmentation patterns. Specific experimental data from peer-reviewed literature is not available.)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Proposed Fragment Structure |

| 219.15 | 146.09 | C₃H₇NO | Phenylpyrrolidine cation |

| 219.15 | 118.08 | C₅H₉NO | Phenyl cation fragment |

| 219.15 | 72.08 | C₈H₉O | Ethylcarboxamide-pyrrolidine fragment |

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would be expected to show distinct absorption or scattering bands corresponding to the vibrations of its key structural components:

Amide Group: A strong C=O stretching vibration (carbonyl) is expected, typically in the region of 1630-1680 cm⁻¹. An N-H stretching vibration would also be present if the amide were secondary, but in this tertiary amide, this is absent. C-N stretching vibrations are also characteristic.

Phenyl Group: C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹. Characteristic C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Pyrrolidine Ring & Ethyl Group: C-H stretching vibrations from the aliphatic CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ range. C-H bending vibrations would also be observed at lower wavenumbers.

Table 2: Expected FT-IR Vibrational Frequencies for this compound (Note: This table is based on characteristic functional group frequencies. Specific experimental data for this compound is not available in the cited literature.)

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl) |

| 2960-2850 | Medium-Strong | C-H Stretch | Aliphatic (Pyrrolidine, Ethyl) |

| 1680-1630 | Strong | C=O Stretch | Tertiary Amide |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470-1430 | Medium | C-H Bend | CH₂ (Scissoring) |

| 1250-1020 | Medium | C-N Stretch | Amide & Amine |

Chiroptical Spectroscopy (Circular Dichroism - CD, Optical Rotatory Dispersion - ORD) for Stereochemical Characterization

This compound possesses a chiral center at the third position of the pyrrolidine ring, where the phenyl group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-N-ethyl-3-phenylpyrrolidine-1-carboxamide and (R)-N-ethyl-3-phenylpyrrolidine-1-carboxamide.

Chiroptical spectroscopy techniques are essential for characterizing these stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. The resulting spectrum can provide information about the absolute configuration of the chiral center.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. Similar to CD, enantiomers will exhibit mirror-image ORD curves.

These techniques are crucial for confirming the enantiomeric identity and purity of a sample.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for separating the compound from impurities and, in the case of chiral molecules, for separating the individual enantiomers.

To separate the (R)- and (S)-enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. chemscene.comjiangnan.edu.cn

The selection of the CSP and mobile phase is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. nih.govresearchgate.net By developing a suitable chiral HPLC method, one can not only separate the enantiomers but also determine the enantiomeric purity (or enantiomeric excess) of a sample, which is a critical parameter in pharmaceutical and chemical research.

Table 3: Representative Chiral HPLC Method Parameters (Note: The following table provides a hypothetical set of parameters for method development. Specific, validated method data for this compound is not available in the cited literature.)

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times (t_R1, t_R2) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. While this compound itself may have limited volatility due to its molecular weight and amide group, it could be analyzed by GC-MS after chemical derivatization.

Derivatization to a more volatile form, such as through silylation, could make the compound amenable to GC analysis. The gas chromatograph would separate the derivatized compound from any volatile impurities, and the mass spectrometer would provide mass spectral data for identification and structural confirmation, complementing the information obtained from HRMS and MS/MS analyses.

Computational and Theoretical Investigations of N Ethyl 3 Phenylpyrrolidine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic properties of molecules. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net For N-ethyl-3-phenylpyrrolidine-1-carboxamide, a typical DFT study, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecular geometry and calculate various electronic properties. scispace.comresearchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. arabjchem.org A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's chemical behavior. These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Illustrative Data Table: Calculated Quantum Chemical Parameters (Note: The following values are hypothetical examples for illustrative purposes and are not derived from a specific study on this compound.)

| Parameter | Symbol | Illustrative Value | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 5.3 | eV |

| Electronegativity | χ | 3.85 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Softness | S | 0.377 | eV-1 |

| Electrophilicity Index | ω | 2.80 | eV |

These parameters help predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. nih.gov Methods like Møller–Plesset perturbation theory (MP2) provide a higher level of theory compared to standard DFT for calculating electron correlation effects. nih.gov

For this compound, ab initio calculations would be employed for precise geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. arxiv.org

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis is the study of the energies and stabilities of these different arrangements. biorxiv.org

Molecular Mechanics (MM) is a method that uses classical physics and empirically derived force fields to calculate the potential energy of a molecular system. It is computationally less expensive than quantum methods, making it suitable for large systems and for exploring the vast conformational space of a molecule. mdpi.com

Molecular Dynamics (MD) simulations use these force fields to simulate the motion of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom to model its dynamic behavior. This provides insights into the flexibility of the molecule and the transitions between different conformational states. nih.gov

By scanning the potential energy surface (PES)—a mathematical landscape that relates the molecule's energy to its geometry—stable conformers can be identified as local minima on this surface. The global minimum corresponds to the most stable conformer. These searches can be performed systematically by rotating key dihedral angles (e.g., around the C-N amide bond or the bond connecting the phenyl ring to the pyrrolidine (B122466) ring) and calculating the energy at each step.

The paths between these stable conformers involve passing through transition states, which are saddle points on the potential energy surface. nih.gov Identifying the energy barriers of these transition states is crucial for understanding the kinetics of conformational changes and the dynamic equilibrium between different forms of the molecule in solution. biorxiv.org

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Following geometry optimization with a method like DFT, the same level of theory can be used to calculate spectroscopic parameters. scispace.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus. The calculated values are often linearly correlated with experimental spectra to provide accurate assignments for complex structures. scispace.comnih.gov

IR Spectroscopy: Vibrational frequencies are calculated to predict the appearance of an infrared spectrum. These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as C=O stretching, N-H bending, or C-H stretching. Calculated frequencies are often scaled by an empirical factor to better match experimental results. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions. This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. This analysis provides information about the electronic structure and chromophores within the molecule. scispace.com

Illustrative Data Table: Comparison of Experimental and Calculated Spectroscopic Data (Note: The following values are hypothetical examples for illustrative purposes.)

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) | Assignment |

| ¹H NMR | 2.85 ppm | 2.90 ppm | N-CH2 (ethyl) |

| 7.30 ppm | 7.35 ppm | Aromatic-H | |

| ¹³C NMR | 45.2 ppm | 44.8 ppm | Pyrrolidine-C |

| 170.1 ppm | 169.5 ppm | C=O (amide) | |

| IR | 1645 cm-1 | 1680 cm-1 (scaled: 1646 cm-1) | C=O Stretch |

| 3030 cm-1 | 3095 cm-1 (scaled: 3033 cm-1) | Aromatic C-H Stretch | |

| UV-Vis | 258 nm | 260 nm | π → π* transition |

This combination of computational techniques provides a comprehensive theoretical framework for characterizing the structural, electronic, and dynamic properties of this compound, complementing and guiding experimental investigations.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound, typically involving the acylation of 3-phenylpyrrolidine (B1306270) with an ethyl isocyanate or a related acylating agent, can be modeled computationally to understand its mechanism in detail. Such studies, generally employing methods like Density Functional Theory (DFT), map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

Reaction Pathway Modeling: Computational chemists can model the step-by-step process of bond formation. For the acylation of a pyrrolidine derivative, this would involve modeling the nucleophilic attack of the pyrrolidine nitrogen onto the carbonyl carbon of the acylating agent. The simulation calculates the energy of the system at each point along the reaction coordinate, which represents the progress of the reaction. This generates a profile that shows energy minima corresponding to reactants, intermediates, and products, connected by energy maxima that represent transition states.

Transition State Analysis: A critical aspect of this modeling is the identification and characterization of the transition state (TS)—the highest energy point on the reaction pathway. The structure of the TS reveals the geometry of the molecule at the moment of bond breaking and forming. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. While specific DFT studies on the synthesis of this compound are not prominent in the literature, analogous studies on the synthesis of other carboxamides provide a framework for understanding this process.

Below is a conceptual data table illustrating the typical outputs from a DFT calculation for a nucleophilic addition-elimination reaction involved in carboxamide synthesis.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | Separated 3-phenylpyrrolidine and ethyl isocyanate | 0.00 | N/A |

| TS1 | Transition state for the nucleophilic attack of pyrrolidine N on the isocyanate C | +15.2 | N---C bond forming (e.g., ~2.1 Å) |

| Intermediate | Tetrahedral intermediate | -5.8 | N-C bond formed |

| Product | This compound | -25.0 | Final product geometry |

Note: The data in this table is hypothetical and serves to illustrate the typical results of a reaction pathway analysis.

Structure-Reactivity Relationships (SRR) within this compound Derivatives

Structure-Reactivity Relationships (SRR) explore how modifications to a molecule's structure influence its chemical reactivity or biological activity. Computational methods are instrumental in quantifying these relationships by calculating electronic and structural descriptors. For derivatives of this compound, SRR studies could investigate how substituents on the phenyl ring or alterations to the N-ethyl group affect the molecule's properties.

For instance, research on N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has shown that the nature and position of substituents on the phenyl ring significantly influence anticonvulsant activity. researchgate.net Similar principles apply to this compound. Adding an electron-withdrawing group (e.g., -NO₂) to the phenyl ring would be expected to decrease the electron density on the ring and could influence its interaction with biological targets. Conversely, an electron-donating group (e.g., -OCH₃) would increase electron density.

Computational descriptors used to quantify these effects include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the parent molecule, the carbonyl oxygen would be an area of negative potential, while the amide proton's vicinity would be positive.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom, quantifying the effect of different substituents.

The following table illustrates a hypothetical SRR study on para-substituted phenyl ring derivatives.

| Derivative Substituent (at para-position) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted effect on Carbonyl C Electrophilicity |

| -H (Parent) | 4.15 | 3.50 | Baseline |

| -NO₂ | 3.80 | 6.80 | Increased |

| -OCH₃ | 4.25 | 3.90 | Decreased |

| -Cl | 4.05 | 4.50 | Slightly Increased |

Note: This table contains illustrative data based on general chemical principles, not experimental or specific computational results for this exact molecule.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking, Non-Covalent Interactions)

The way this compound interacts with itself and with other molecules is governed by non-covalent interactions. These forces are fundamental to its physical properties (like melting point and solubility) and its interactions with biological systems.

Hydrogen Bonding: The primary site for hydrogen bonding is the carbonyl oxygen of the carboxamide group, which can act as a hydrogen bond acceptor. While the molecule itself lacks a strong hydrogen bond donor (like an N-H or O-H group directly attached to the amide), it can readily accept hydrogen bonds from protic solvents or the side chains of amino acids (e.g., serine, lysine) in a protein binding pocket. Computational studies on other carboxamides confirm that the N–H⋯O hydrogen bonds formed between amide groups are significant in stabilizing molecular dimers and crystal structures. researchgate.net

π-Stacking and Non-Covalent Interactions: The presence of the phenyl group allows for π-π stacking interactions. mdpi.com These occur when two aromatic rings align face-to-face or in a parallel-displaced manner, driven by attractive electrostatic and dispersion forces. researchgate.netnih.gov The strength and geometry of these interactions can be precisely calculated using high-level DFT methods that properly account for dispersion forces. mdpi.com

Other important non-covalent interactions include van der Waals forces and C-H···π interactions, where a C-H bond can interact with the face of the phenyl ring. Advanced computational techniques like Hirshfeld surface analysis can be used to visualize and quantify the full spectrum of intermolecular contacts within a crystal lattice, providing a detailed fingerprint of how molecules pack together. nih.govnih.gov

A summary of potential intermolecular interactions and the methods to study them is provided below.